(5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol is an organic compound with the molecular formula C7H14O3. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its stability and solubility, making it useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol typically involves multi-step reactions. One common method includes the condensation of ethylene oxide and formaldehyde, followed by reduction reactions . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are employed to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride
Substitution Reagents: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Halides, ethers
Scientific Research Applications
(5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a stabilizing agent in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes[][4].
Mechanism of Action
The mechanism of action of (5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol involves its interaction with specific molecular targets and pathways. It can act as a stabilizing agent by forming hydrogen bonds with other molecules, thereby enhancing their stability and solubility. In biological systems, it may interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- (5-Ethyl-1,3-dioxane-5-yl)methanol
- (5-Ethyl-1,3-dioxane-5-yl)methyl acrylate
- Formaldehyde mono (1,1,1-trimethylolpropane) acetal
Uniqueness
Compared to its analogs, (5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol exhibits unique properties such as enhanced stability and solubility. Its specific molecular structure allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
5187-24-6 |
---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(5-ethyl-2-methyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C8H16O3/c1-3-8(4-9)5-10-7(2)11-6-8/h7,9H,3-6H2,1-2H3 |
InChI Key |
FEGHHJMQCAHSNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(OC1)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.